![molecular formula C8H12O3 B2928357 7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one CAS No. 2059971-87-6](/img/structure/B2928357.png)
7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hydroxymethyl)-6-oxaspiro[34]octan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between a six-membered oxygen-containing ring and a four-membered carbocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable precursor with a reagent that induces cyclization. For example, the reaction of a hydroxymethyl-substituted precursor with an oxidizing agent can lead to the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce a diol .
Scientific Research Applications
7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving spirocyclic substrates.
Industry: It is used in the production of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The spirocyclic structure can influence the compound’s binding affinity and specificity, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: This compound shares a similar spirocyclic structure but contains nitrogen atoms in the ring, which can alter its chemical and biological properties.
2-Azabicyclo[3.2.1]octane: Another spirocyclic compound with a different ring size and nitrogen incorporation, leading to distinct reactivity and applications.
Uniqueness
7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one is unique due to its specific oxygen-containing spirocyclic structure, which imparts unique chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
7-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-4-7-3-8(5-11-7)1-6(10)2-8/h7,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCYPUSTYGCYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC12CC(=O)C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2928275.png)
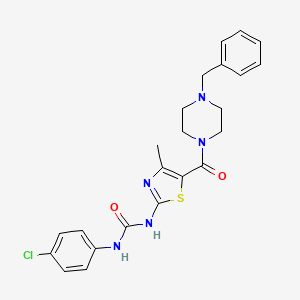
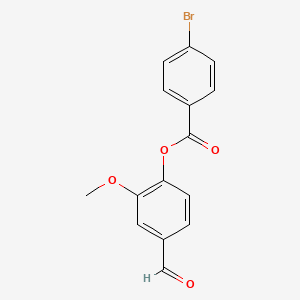
![3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2928280.png)
![ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2928282.png)
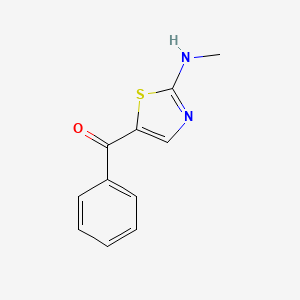
![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2928284.png)
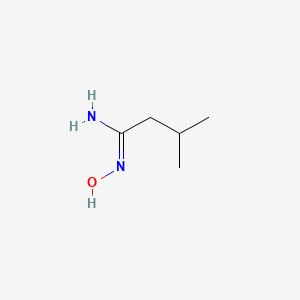
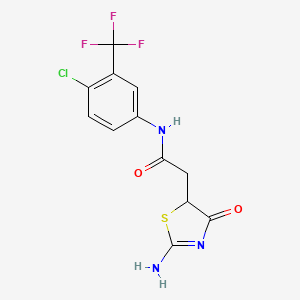
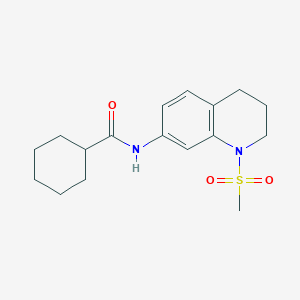
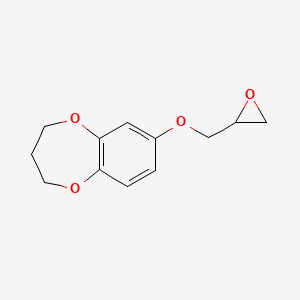
![N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2928292.png)
![2-{1-[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxan-3-amine hydrochloride](/img/structure/B2928295.png)
![2-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2928296.png)
